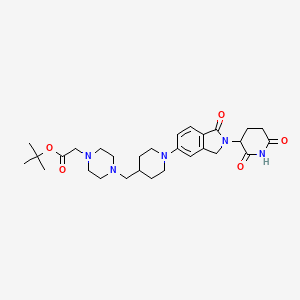
E3 Ligase Ligand-linker Conjugate 26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 26 is a compound that forms part of the proteolysis-targeting chimeras (PROTACs). These heterobifunctional molecules are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases . This process leads to the ubiquitination and subsequent proteasomal degradation of the target protein, making PROTACs a promising tool in drug development and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 26 involves the creation of a heterobifunctional molecule that includes a ligand for the target protein, a linker, and a ligand for the E3 ligase . The synthetic route typically involves:
Ligand Synthesis: The ligand for the target protein and the E3 ligase are synthesized separately. This often involves multi-step organic synthesis techniques.
Linker Attachment: The linker is then attached to one of the ligands through a series of chemical reactions, such as amide bond formation or click chemistry.
Conjugation: Finally, the other ligand is attached to the linker, forming the complete conjugate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes to ensure high yield and purity .
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 26 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The linker or ligands can be modified through substitution reactions to alter the properties of the conjugate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include modified versions of the original conjugate, which can have different biological activities and properties .
科学研究应用
E3 Ligase Ligand-linker Conjugate 26 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of E3 Ligase Ligand-linker Conjugate 26 involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate . This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and turnover in cells .
相似化合物的比较
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 26 include other PROTACs that utilize different E3 ligases or target proteins. Examples include:
Cereblon-based PROTACs: These use cereblon as the E3 ligase.
Von Hippel-Lindau-based PROTACs: These utilize the von Hippel-Lindau E3 ligase.
MDM2-based PROTACs: These target the MDM2 E3 ligase.
Uniqueness
This compound is unique in its specific combination of ligands and linker, which determines its selectivity and efficacy in targeting specific proteins for degradation. Its design allows for precise control over the degradation process, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C29H41N5O5 |
|---|---|
分子量 |
539.7 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C29H41N5O5/c1-29(2,3)39-26(36)19-32-14-12-31(13-15-32)17-20-8-10-33(11-9-20)22-4-5-23-21(16-22)18-34(28(23)38)24-6-7-25(35)30-27(24)37/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,30,35,37) |
InChI 键 |
HEIZCCDUVHGLNC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















